molecular formula C11H10F3NO2 B6289796 (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one CAS No. 1344400-76-5

(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Cat. No.: B6289796
CAS No.: 1344400-76-5
M. Wt: 245.20 g/mol
InChI Key: XEWLUIUJLIBKQK-SECBINFHSA-N
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Description

Contextual Significance of Morpholinone Derivatives in Contemporary Chemical Research

Morpholine (B109124) and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide range of bioactive molecules and approved pharmaceuticals. nih.govresearchgate.net The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is valued for its favorable physicochemical properties, metabolic stability, and synthetic accessibility. nih.gove3s-conferences.org These attributes often lead to improved pharmacokinetic profiles in drug candidates. nih.gov

The morpholinone scaffold, which is a core component of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one, retains these advantageous features. The presence of the ketone group introduces an additional point for molecular interactions, such as hydrogen bonding, which can be crucial for binding to biological targets like enzymes and receptors. researchgate.net Researchers frequently employ this scaffold as a versatile building block in the synthesis of complex molecules with diverse therapeutic potential, targeting conditions ranging from cancer to infectious diseases. e3s-conferences.orgnih.gov The sustained interest in morpholinone derivatives stems from their proven track record in successful drug development and their adaptability in designing novel chemical entities. taylorandfrancis.com

Table 1: Examples of FDA-Approved Drugs Containing the Morpholine Moiety

Drug NameTherapeutic ClassRole of Morpholine Moiety
Linezolid AntibioticIntegral part of the pharmacophore, contributing to antibacterial activity.
Gefitinib Antineoplastic (EGFR Inhibitor)Enhances solubility and pharmacokinetic properties. taylorandfrancis.com
Rivaroxaban Anticoagulant (Factor Xa Inhibitor)Key structural component for binding to the target enzyme. taylorandfrancis.com
Reboxetine Antidepressant (Norepinephrine Reuptake Inhibitor)Contributes to the molecule's conformation and receptor interaction. taylorandfrancis.com

Importance of Chiral Heterocyclic Compounds in Drug Discovery and Chemical Biology

Chirality, the "handedness" of a molecule, is a fundamental concept in drug design and development. mdpi.com Biological systems, including enzymes and receptors, are inherently chiral and often exhibit stereoselectivity, meaning they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. rsc.org This differential interaction can lead to significant variations in pharmacology, toxicology, and metabolism between enantiomers. researchgate.net One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. mdpi.com

Heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, frequently contain stereocenters. mdpi.com The precise three-dimensional arrangement of atoms in a chiral heterocyclic compound is critical for its binding affinity and interaction with its biological target. rsc.orgnih.gov Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in the development process. nih.gov The focus on single-enantiomer drugs aims to improve therapeutic efficacy and safety profiles, making the synthesis and study of stereopure chiral heterocycles, such as the (5S) enantiomer of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one (B12335431), a major theme in contemporary drug discovery. rsc.orgresearchgate.net

Genesis and Current Academic Interest Surrounding this compound

The academic interest in this compound arises from its specific combination of three key structural features: the morpholin-3-one (B89469) core, the defined (5S) stereochemistry, and the 4-(trifluoromethyl)phenyl substituent. While extensive literature on this exact molecule is not widespread, its genesis as a research target can be understood by analyzing the strategic value of its components.

Chiral Morpholinone Scaffold : As established, this core provides a metabolically stable and synthetically tractable platform with favorable drug-like properties. The specific (5S) configuration allows for stereoselective interactions with a chiral biological target.

The current academic interest in this compound is likely focused on its potential as a chiral building block for the synthesis of more complex, high-value pharmaceutical agents or as a candidate for screening in various biological assays. Its structure is emblematic of a modern approach to rational drug design, where distinct, well-understood chemical modules are combined to create novel entities with tailored properties.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

PropertyInfluence of Trifluoromethyl (CF3) GroupRationale
Lipophilicity IncreasesThe fluorine atoms are highly lipophilic, which can enhance membrane permeability. mdpi.com
Metabolic Stability IncreasesThe C-F bond is very strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
Binding Affinity Can IncreaseThe group's strong electron-withdrawing nature can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions (e.g., dipole-dipole, ion-dipole) with the target protein. nih.gov
Acidity/Basicity Modifies pKaAs a powerful electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups.

Overview of Research Trajectories and Scholarly Objectives Pertaining to the Compound

The scholarly objectives pertaining to this compound can be categorized into several key research trajectories. These lines of investigation are aimed at fully characterizing the molecule and exploring its potential applications in chemical and biological sciences.

Asymmetric Synthesis and Method Development : A primary objective is the development of efficient and highly stereoselective synthetic routes to obtain the (5S) enantiomer in high purity. Research in this area contributes to the broader field of asymmetric synthesis, providing new methodologies for creating chiral heterocyclic compounds.

Structural and Physicochemical Characterization : Detailed analysis of the compound's three-dimensional structure, for instance through X-ray crystallography, is crucial for understanding its conformational preferences. mdpi.com Characterizing its physicochemical properties (e.g., solubility, lipophilicity, stability) provides essential data for its potential development as a drug candidate or chemical probe.

Use as a Chiral Intermediate : A significant research trajectory involves using the compound as a versatile chiral starting material. Its functional groups (the amine, ketone, and trifluoromethylated phenyl ring) offer multiple points for chemical modification, enabling the synthesis of a library of more complex derivatives for structure-activity relationship (SAR) studies. nih.gov

Biological Screening and Target Identification : A central goal is to evaluate the biological activity of this compound and its derivatives. This involves screening the compound against a wide array of biological targets, such as kinases, proteases, or other enzymes implicated in disease. acs.orgnih.gov Should significant activity be found, subsequent research would focus on identifying the specific molecular target and elucidating its mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWLUIUJLIBKQK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One

Retrosynthetic Analysis and Key Disconnection Strategies for the Morpholin-3-one (B89469) Core

Retrosynthetic analysis of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one unveils several logical pathways for its construction. The primary goal is to disconnect the morpholin-3-one core in a manner that leads to readily available or synthetically accessible starting materials, while strategically preserving or setting the crucial C-5 stereocenter.

Two primary disconnection strategies are commonly considered for the morpholin-3-one scaffold:

Disconnection A (C-N Bond Formation): This approach involves a disconnection at the C6-N4 and C2-N4 bonds. A more strategic single disconnection is across the N4-C5 bond, which simplifies the synthesis to an intramolecular cyclization. This pathway retrosynthetically leads to a key intermediate, an N-substituted (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol derivative. This intermediate can be formed from the chiral amino alcohol and a two-carbon unit that introduces the C2-C3 carbonyl moiety, such as a haloacetyl halide. This is often the most direct approach as it builds the ring from a precursor that already contains the desired stereochemistry.

Disconnection B (C-O Bond Formation): An alternative strategy involves the disconnection of the C6-O1 bond. This pathway suggests an intramolecular O-alkylation. The precursor would be an amide derived from (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid (or its corresponding amino alcohol) where a haloethoxy group is attached to the nitrogen. The synthesis of this precursor, however, can be more complex than in Disconnection A.

A third, more convergent approach, might involve disconnecting both the N4-C5 and O1-C6 bonds, leading back to three components: a derivative of 4-(trifluoromethyl)benzaldehyde, an amino-acetal, and a source for the C2-C3 unit. However, controlling stereochemistry in such a multi-component assembly can be challenging. Ultimately, Disconnection A represents the most common and logical pathway, as it relies on the robust synthesis of chiral amino alcohols, which are a well-established class of compounds.

Development and Optimization of Stereoselective Synthesis Routes for this compound

The paramount challenge in synthesizing this compound is the precise control of the stereochemistry at the C-5 position. Several advanced methodologies have been developed to address this, falling into three main categories: asymmetric catalysis, chiral auxiliary-mediated approaches, and enantioselective organocatalysis.

Asymmetric Catalysis in C-5 Stereocenter Formation

Asymmetric catalysis offers an elegant and atom-economical method for establishing the C-5 stereocenter. A prominent strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor. For instance, a cyclic enamine intermediate can be hydrogenated using a chiral transition-metal catalyst, such as those based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the desired (S)-enantiomer with high enantiomeric excess (ee).

Another powerful catalytic method is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. This method often provides excellent stereoselectivity under milder conditions.

Catalyst SystemPrecursor TypeTypical Yield (%)Typical ee (%)Reference Principle
Ru(II)-BINAPCyclic Enamine>90>95Asymmetric Hydrogenation
Rh(I)-DuPhosImine85-95>98Asymmetric Hydrogenation
[Rh(cod)Cl]₂/Chiral LigandEnamide>88>92Asymmetric Hydrogenation
Ru(II)-TsDPENKetimine90-99>97Asymmetric Transfer Hydrogenation

Data are representative of similar transformations and serve as a guide for potential optimization.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliary-mediated synthesis is a robust and reliable method for achieving high levels of stereocontrol. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of the target morpholinone, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to an achiral precursor. A diastereoselective alkylation or addition reaction is then performed to introduce the 4-(trifluoromethyl)phenyl group. The steric hindrance imposed by the auxiliary directs the incoming group to a specific face, resulting in one diastereomer being formed preferentially. Subsequent removal of the auxiliary and cyclization yields the enantiomerically enriched final product. Iron-based chiral auxiliaries have also demonstrated powerful stereochemical control in various C-C bond-forming reactions. iupac.org

Chiral AuxiliaryKey ReactionDiastereomeric Ratio (dr)Cleavage Method
Evans OxazolidinoneAldol Condensation>95:5LiOH/H₂O₂
Pseudoephedrine AmideAlkylation>98:2Acid Hydrolysis
SAMP/RAMP HydrazoneMichael Addition>90:10Ozonolysis
Iron Acyl ComplexEnolate Alkylation>99:1Oxidative Decomplexation

Enantioselective Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. These small organic molecules, such as proline and its derivatives or cinchona alkaloids, can catalyze stereoselective reactions with high efficiency.

A plausible organocatalytic route to this compound could involve an asymmetric Michael addition of a nucleophile to a suitable α,β-unsaturated precursor, catalyzed by a chiral amine. For example, the addition of an amine to an acrylate (B77674) derivative bearing the 4-(trifluoromethyl)phenyl group, catalyzed by a diarylprolinol silyl (B83357) ether, could set the C-5 stereocenter. The resulting intermediate would then be cyclized to form the morpholinone ring. Another approach is the use of organocatalysis to synthesize the key chiral amino alcohol precursor. nih.gov

OrganocatalystReaction TypeSubstrate ExampleAchieved ee (%)
ProlineAldol ReactionAldehyde + Ketone>99
Diarylprolinol Silyl EtherMichael AdditionEnal + Nitroalkane90-99
Cinchona Alkaloid (Thiourea)Mannich ReactionImine + Malonate>95
N-Heterocyclic Carbene (NHC)Stetter ReactionAldehyde + Michael Acceptor>90

This table showcases the versatility of organocatalysts in key bond-forming reactions relevant to the target scaffold.

Precursor Chemistry and Synthesis of Advanced Intermediates

The success of any synthetic route to this compound is highly dependent on the efficient preparation of key precursors and advanced intermediates. The most critical intermediate is the chiral amino alcohol, (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol, or its protected derivatives.

The synthesis of this amino alcohol can be achieved through several methods:

Asymmetric Reduction: The asymmetric reduction of α-azido or α-oximino ketones using chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents can provide the chiral amino alcohol with high enantiopurity.

From Chiral Amino Acids: Starting from (S)-4-(trifluoromethyl)phenylglycine, a readily available chiral amino acid, the carboxylic acid can be reduced to the alcohol using reagents like borane (B79455) dimethyl sulfide (B99878) (BMS). Asymmetric synthesis of fluorinated amino acids is a well-developed field. researchgate.net

Ring-Opening of Chiral Epoxides: The enantioselective epoxidation of 4-(trifluoromethyl)styrene, followed by regioselective ring-opening of the resulting epoxide with an amine source (e.g., sodium azide (B81097) followed by reduction), provides another efficient route. The synthesis of 2-(4-(trifluoromethyl)phenyl)oxirane is a known process. jelsciences.com

PrecursorSynthetic MethodKey ReagentsAdvantage
(S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethan-1-olAsymmetric Reduction of KetoneCBS catalyst, BH₃·SMe₂High enantioselectivity
(S)-4-(trifluoromethyl)phenylglycineReduction of Carboxylic AcidBH₃·SMe₂Utilizes chiral pool
2-(4-(trifluoromethyl)phenyl)oxiraneAsymmetric EpoxidationSharpless or Jacobsen catalystVersatile intermediate
N-(2-hydroxyethyl)-2-bromo-2-(4-(trifluoromethyl)phenyl)acetamideBromination & CyclizationNBS, baseDirect cyclization precursor

Exploration of Alternative and Convergent Synthetic Pathways

A potential convergent strategy for this compound could involve the coupling of a chiral (S)-aziridine-2-carboxylate derivative with a 4-(trifluoromethyl)phenyl organometallic reagent. The resulting intermediate could then be elaborated to form the morpholinone ring.

Multi-component reactions (MCRs) offer another powerful alternative, allowing for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for this morpholinone is not widely reported, adapting known MCRs, such as the Ugi or Passerini reactions, could provide a rapid and efficient entry into the core scaffold or closely related analogues.

Finally, biocatalysis and enzymatic resolutions present green and highly selective alternatives. For instance, a racemic mixture of 5-[4-(trifluoromethyl)phenyl]morpholin-3-one (B12335431) could be resolved using a lipase (B570770) enzyme that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (S)-isomer.

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign pharmaceutical manufacturing processes. nih.gov Key strategies include the use of catalytic methods, one-pot cascade reactions, and the selection of safer solvents to enhance atom economy and minimize waste. nih.gov

Catalytic enantioselective methods are at the forefront of green synthesis for chiral morpholinones. acs.orgnih.gov The use of chiral catalysts, such as phosphoric acids or transition metal complexes, allows for the generation of the desired enantiomer with high selectivity, avoiding the need for classical resolution techniques which are inherently wasteful. acs.orgmdpi.com For instance, a domino [4+2] heteroannulation followed by a 1,2-aryl shift, catalyzed by a chiral phosphoric acid, represents an advanced and atom-economical approach to constructing the C3-substituted morpholinone core. acs.orgnih.gov Similarly, tandem one-pot reactions that combine steps like hydroamination and asymmetric transfer hydrogenation reduce the need for intermediate purification, thereby saving solvents and energy. nih.govorganic-chemistry.org

One-pot syntheses that involve multiple transformations in a single reaction vessel significantly improve process efficiency and reduce the environmental footprint. nih.govthieme-connect.com A notable example is a three-step, one-pot process for morpholin-2-ones starting from commercially available aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com This sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization, demonstrating a highly efficient route that minimizes waste and operational complexity. thieme-connect.comresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or sustainable options like N-butylpyrrolidone (NBP) can dramatically improve the environmental profile of a synthesis. nsf.govresearchgate.net For example, iron-catalyzed cross-coupling reactions, which could be employed to create the C-C bond between the phenyl ring and a precursor, have been shown to be effective in NBP, a non-toxic substitute for the reprotoxic N-methylpyrrolidone (NMP). nsf.gov

The following table provides a comparative overview of traditional versus green chemistry approaches applicable to the synthesis of this compound.

Synthetic AspectTraditional ApproachGreen Chemistry Approach
Stereocontrol Racemic synthesis followed by chiral resolution (e.g., fractional crystallization with a resolving agent).Catalytic asymmetric synthesis using chiral catalysts (e.g., chiral phosphoric acids, Ru-complexes) to directly form the (S)-enantiomer. acs.orgnih.gov
Reaction Sequence Multi-step synthesis with isolation and purification of each intermediate.One-pot or tandem reactions combining multiple steps (e.g., Knoevenagel condensation/epoxidation/cyclization) to reduce waste and improve efficiency. thieme-connect.com
Reagents Use of stoichiometric amounts of reagents, often leading to significant waste.Application of catalytic systems (organocatalysts, transition metals) that are used in small quantities and can be recycled. acs.orgorganic-chemistry.org
Solvents Use of hazardous and volatile organic solvents like dichloromethane (B109758) or 1,2-dichloroethane.Employment of safer, renewable, or recyclable solvents such as ethanol, water, or bio-derived solvents like NBP. nsf.govresearchgate.net
Atom Economy Lower atom economy due to the use of protecting groups and stoichiometric activators.Higher atom economy through domino and cycloaddition reactions that incorporate most atoms from the reactants into the final product. nih.govacs.org

Scalability Assessment and Process Optimization Strategies for Laboratory Synthesis

Scaling up the synthesis of a complex chiral molecule from the laboratory bench to a larger scale requires careful assessment and optimization of the entire process. The primary goals are to ensure safety, reproducibility, cost-effectiveness, and consistent product quality.

A key challenge in scaling up asymmetric syntheses is maintaining high enantioselectivity. organic-chemistry.org Reaction parameters such as temperature, pressure, concentration, and mixing efficiency must be precisely controlled, as minor deviations can significantly impact the enantiomeric excess (ee). For catalytic reactions, the catalyst loading is a critical factor to optimize. Reducing the amount of a costly catalyst (like ruthenium or rhodium complexes) is essential for economic viability, but it must be balanced against maintaining an acceptable reaction rate and high selectivity. nih.govorganic-chemistry.org Mechanistic studies can provide crucial insights into the reaction kinetics and the role of various species, aiding in the optimization process. organic-chemistry.org

Process optimization also involves streamlining the reaction work-up and product purification. On a laboratory scale, chromatography is a common purification method, but it is often impractical and expensive for large-scale production. Developing crystallization-based purification methods is highly desirable as they are more scalable and environmentally friendly. For the synthesis of this compound, identifying a suitable solvent system that allows for direct crystallization of the final product with high purity and yield would be a significant process improvement.

The stability of reagents and intermediates is another important consideration for scalability. Some reagents used in advanced synthetic methodologies can be sensitive to air, moisture, or temperature, requiring specialized handling and equipment on a larger scale. A thorough risk assessment should be conducted for each step of the synthesis to identify potential hazards and develop appropriate mitigation strategies.

The table below outlines key parameters and strategies for the process optimization of the synthesis of this compound.

ParameterOptimization StrategyImpact on Scalability and Efficiency
Catalyst Loading Systematically decrease the catalyst concentration while monitoring reaction time and enantioselectivity.Reduces overall process cost, especially with expensive transition metal catalysts. May require longer reaction times.
Reaction Temperature Optimize for the best balance between reaction rate, selectivity, and impurity formation. Implement precise temperature control systems.Ensures consistent product quality and yield. Prevents side reactions or catalyst degradation that can occur at non-optimal temperatures.
Solvent Concentration Increase reactant concentration (if possible without compromising solubility or selectivity) to maximize reactor throughput.Improves process intensity, reduces solvent waste, and can lower energy costs for heating/cooling.
Reagent Addition Control the rate of addition for critical reagents to manage reaction exotherms and maintain optimal stoichiometry.Enhances safety and prevents the formation of byproducts due to localized high concentrations of reagents.
Purification Method Replace chromatographic purification with scalable methods like crystallization, distillation, or extraction.Significantly reduces solvent consumption and production costs, making the process more economically viable and sustainable. organic-chemistry.org
Process Analytics Implement in-process controls (e.g., HPLC, GC) to monitor reaction progress and impurity profiles in real-time.Allows for precise determination of reaction endpoints, leading to improved consistency, yield, and product quality.

By systematically applying these green chemistry and process optimization principles, the synthesis of this compound can be developed into a robust, efficient, and sustainable process suitable for larger-scale production.

Sophisticated Structural and Stereochemical Elucidation of 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One

Advanced Spectroscopic Techniques for Conformational Analysis of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Conformational analysis provides critical information on the spatial arrangement of atoms in a molecule, which can significantly influence its interaction with biological targets. For this compound, the flexibility of the morpholin-3-one (B89469) ring and the orientation of the bulky trifluoromethylphenyl substituent are of key interest.

High-Resolution 2D NMR Spectroscopy (e.g., NOESY, ROESY) for Diastereomeric and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While 1D NMR provides basic structural information, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for detailed conformational analysis. These methods detect through-space correlations between protons that are in close proximity (typically < 5 Å), allowing for the mapping of the molecule's 3D structure in solution. mdpi.com

For this compound, the morpholinone ring is expected to adopt a chair or twist-boat conformation. The bulky 4-(Trifluoromethyl)phenyl group at the C5 position is likely to preferentially occupy an equatorial position to minimize steric hindrance. NOESY experiments would reveal key correlations supporting this conformation. For instance, correlations between the axial proton at C5 and other axial protons on the ring (e.g., at C2 and C6) would be expected. The absence of significant correlations between the C5 proton and equatorial protons would further confirm the equatorial orientation of the phenyl group.

These 2D NMR techniques are also highly sensitive for assessing diastereomeric purity if other chiral centers were present. However, for enantiomeric purity, NMR typically requires the use of a chiral solvating agent or chiral derivatizing agent to induce chemical shift differences between the enantiomers.

Table 1: Hypothetical NOESY Correlations for the Predominant Conformer of this compound
Interacting ProtonsExpected NOE IntensityInferred ProximityConformational Implication
H5 (axial) ↔ H6 (axial)Strong< 3 ÅChair conformation; Axial-axial relationship
H5 (axial) ↔ H2 (axial)Strong< 3 ÅChair conformation; 1,3-diaxial relationship
H5 (axial) ↔ Phenyl Protons (ortho)Weak-Medium~3-4 ÅProximity of phenyl ring to the morpholinone core
H6 (equatorial) ↔ H5 (axial)Weak/Absent> 3.5 ÅEquatorial position of the phenyl group at C5
H2 (equatorial) ↔ H5 (axial)Weak/Absent> 3.5 ÅEquatorial position of the phenyl group at C5

Vibrational Spectroscopy for Intramolecular Interactions and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. vu.lt The frequencies of these vibrations are sensitive to the molecule's structure, bonding, and intermolecular or intramolecular interactions, such as hydrogen bonding. arxiv.org The analysis is often supported by quantum chemical calculations, like Density Functional Theory (DFT), to assign the observed vibrational bands accurately. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the lactam, the N-H stretching of the secondary amine, C-O-C stretching of the ether linkage, and vibrations associated with the trifluoromethylphenyl group. The exact position of the C=O and N-H bands can indicate the presence and strength of intramolecular hydrogen bonding, which could influence the conformational preference of the ring. For instance, a shift to a lower wavenumber for the N-H stretch compared to a non-hydrogen-bonded amine would suggest an intramolecular interaction, potentially with the carbonyl oxygen.

Table 2: Expected Vibrational Frequencies and Assignments for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueStructural Information
N-H Stretch3200 - 3400FT-IR, RamanIndicates hydrogen bonding state
Aromatic C-H Stretch3000 - 3100FT-IR, RamanPhenyl group presence
Aliphatic C-H Stretch2850 - 2960FT-IR, RamanMorpholinone ring CH₂ groups
C=O Stretch (Lactam)1670 - 1690FT-IR, RamanCarbonyl group environment
Aromatic C=C Stretch1600, 1490FT-IR, RamanPhenyl ring skeletal vibrations
C-F Stretch (CF₃)1100 - 1350FT-IRStrong, characteristic bands for the CF₃ group
C-O-C Asymmetric Stretch1080 - 1150FT-IREther linkage in the morpholinone ring

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) is a powerful, non-destructive method for determining the absolute configuration of a chiral compound. mdpi.com The experimental ECD spectrum is compared with theoretical spectra generated through quantum chemical calculations for a known configuration (e.g., the S-configuration). nih.gov A good match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry. researchgate.net

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the phenyl and lactam chromophores. The sign and intensity of the observed Cotton effects are highly sensitive to the spatial arrangement of these chromophores, which is dictated by the molecule's absolute configuration. A time-dependent DFT (TD-DFT) calculation would be performed on the lowest energy conformer of the (S)-enantiomer to predict its ECD spectrum. A positive correlation between the experimental spectrum of the synthesized sample and the calculated spectrum for the (S)-isomer would unambiguously confirm its absolute configuration.

Table 3: Representative ECD Data for Absolute Configuration Assignment
Wavelength (nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated Δε for (S)-isomerSign of Cotton EffectAssociated Transition
~265+8.5+9.2Positiveπ → π* (Phenyl ring)
~230-12.1-11.5Negativeπ → π* (Phenyl ring)
~210+15.3+16.0Positiven → π* (Lactam C=O)

Chiral Purity Determination Methodologies for this compound

Ensuring the enantiomeric purity of a single-enantiomer drug is a critical quality control step. Chromatographic methods are the gold standard for this purpose, offering high resolution and sensitivity for separating and quantifying enantiomers. nih.gov

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the most widely used technique for enantiomeric separation in the pharmaceutical industry. chromatographyonline.com The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and successful for a broad range of compounds.

For the separation of the enantiomers of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one (B12335431), a screening approach would be employed using several different CSPs and mobile phases. chromatographyonline.com A likely successful method would involve a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) under normal-phase conditions, using a mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like isopropanol). The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. sigmaaldrich.com

Table 4: Illustrative Chiral HPLC Method Parameters and Results
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (B130326) (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R)-enantiomer 9.8 min
Retention Time (S)-enantiomer 11.5 min
Separation Factor (α) 1.17
Resolution (Rs) 2.1

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly suited for volatile and thermally stable compounds. chromatographyonline.com For less volatile compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. However, direct analysis is sometimes possible. Cyclodextrin-based CSPs are commonly used in chiral GC. gcms.cz

A potential GC method would involve a capillary column coated with a derivatized cyclodextrin stationary phase. The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavities. The stability of these complexes differs for each enantiomer, resulting in different retention times. Careful optimization of the temperature program is crucial for achieving good resolution. wiley.com

Table 5: Representative Chiral GC Method for Enantiomeric Purity
ParameterValue
Column Rt-βDEXcst™ (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250 °C
Oven Program 150 °C hold for 1 min, then 5 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID) at 270 °C
Retention Time (R)-enantiomer 12.3 min
Retention Time (S)-enantiomer 12.7 min
Separation Factor (α) 1.03
Resolution (Rs) 1.8

Enantioselective Derivatization Strategies Coupled with Spectroscopic Analysis

The absolute configuration and enantiomeric purity of this compound can be unequivocally determined through enantioselective derivatization. This strategy involves the covalent bonding of the chiral morpholinone to a chiral derivatizing agent (CDA), converting the enantiomers into a mixture of diastereomers. wikipedia.org These resulting diastereomers possess distinct physical properties and, crucially, can be differentiated by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Commonly employed CDAs for compounds containing a secondary amine, such as the morpholin-3-one, include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, or Pirkle's alcohol. wikipedia.org The reaction of the secondary amine in the morpholinone ring with an enantiomerically pure CDA, for instance (R)-Mosher's acid chloride, yields a pair of diastereomeric amides.

The analysis of these diastereomers is typically performed using high-resolution NMR spectroscopy, particularly ¹H and ¹⁹F NMR, due to the presence of the trifluoromethyl group. In ¹H NMR, the protons proximate to the newly formed stereocenter will exhibit different chemical shifts (Δδ). Similarly, the fluorine atoms of the trifluoromethyl group on the phenyl ring, and potentially on the CDA itself, will show distinct signals in the ¹⁹F NMR spectrum, allowing for precise quantification of the enantiomeric excess (e.e.).

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Proton (R)-Mosher's Amide of (S)-Isomer (ppm) (R)-Mosher's Amide of (R)-Isomer (ppm) Chemical Shift Difference (Δδ in ppm)
H-5 (methine) 5.15 5.25 0.10
H-2 (methylene) 4.30 4.34 0.04

Note: Data are representative and intended for illustrative purposes.

Solid-State Structural Investigations of this compound

The three-dimensional arrangement of molecules in the solid state is critical for understanding its physical properties. Solid-state investigations provide definitive proof of stereochemistry and insights into intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction for Stereochemical Confirmation and Intermolecular Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute configuration of chiral molecules and providing a detailed picture of their solid-state architecture. For this compound, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsion angles. asianpubs.org This technique would confirm the (S)-configuration at the C5 stereocenter.

Table 2: Representative Crystallographic Data for a Phenyl-Oxazolidinone Analog

Parameter Value
Crystal System Monoclinic
Space Group P2(1)
a (Å) 11.867
b (Å) 5.696
c (Å) 20.258
β (°) 91.86
Volume (ų) 1368.8

Source: Data derived from a structurally similar compound, (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, for illustrative purposes. asianpubs.org

Polymorphism and Cocrystal Formation Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. researchgate.net Different polymorphs of the same compound can exhibit varied physical properties. A systematic screening for polymorphs of this compound would typically involve crystallization from a wide range of solvents under different conditions (e.g., temperature, evaporation rate). nih.gov The resulting solid forms would be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net

Cocrystallization offers another avenue to modify the solid-state properties of a molecule. mdpi.com By combining this compound with a suitable coformer (e.g., a dicarboxylic acid or another molecule capable of hydrogen bonding), novel crystalline solids with unique packing arrangements can be formed. nih.gov The design of cocrystals is guided by supramolecular synthons, which are predictable patterns of intermolecular interactions. Screening for cocrystals can be performed using methods such as liquid-assisted grinding, slurry crystallization, or solvent evaporation. nih.gov

Computational Chemistry Approaches to Conformational Landscape and Stereochemical Properties

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the ground state geometry and electronic properties of molecules. nih.gov For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p) or higher, can determine the lowest energy conformation. ajchem-a.comresearchgate.net

These calculations would provide optimized bond lengths, angles, and dihedral angles. A key finding would be the preferred conformation of the six-membered morpholinone ring, which can adopt various forms like chair, boat, or twist-boat conformations. The calculations would also determine the rotational barrier and preferred orientation of the 4-(trifluoromethyl)phenyl substituent relative to the morpholinone ring. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. mdpi.com

Table 3: Predicted Geometric Parameters for (5S)-5-phenylmorpholin-3-one from DFT Calculations

Parameter Predicted Value
C5-N4 Bond Length (Å) 1.465
C5-C6 Bond Length (Å) 1.532
C3=O Bond Length (Å) 1.230
C6-C5-N4 Angle (°) 109.8
C5-N4-C3 Angle (°) 118.5

Note: Data are representative of a similar morpholinone structure and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Dynamics and Energy Minima

While DFT calculations identify the ground state geometry, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape. nih.gov An MD simulation of this compound, typically performed in a simulated solvent environment using a suitable force field (e.g., OPLS or AMBER), can reveal the flexibility of the molecule. mdpi.com

By simulating the molecule's trajectory over nanoseconds or microseconds, it is possible to observe transitions between different low-energy conformations of the morpholinone ring. Analysis of the simulation, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can identify which parts of the molecule are rigid and which are flexible. mdpi.com This approach allows for the mapping of the potential energy surface and the identification of various local energy minima, providing a comprehensive understanding of the molecule's conformational preferences and dynamic behavior. biorxiv.org

In Vitro and in Silico Investigations into the Biological Interactions and Molecular Mechanisms of 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One

Target Identification and Validation Strategies for (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Information regarding the specific biological targets of this compound is not available. Standard methodologies for identifying the cellular components with which a novel compound interacts often involve techniques such as:

Biochemical Assays: These in vitro tests would typically be used to screen the compound against a panel of known enzymes or receptors to identify any inhibitory or binding activity.

Affinity Chromatography: This method involves immobilizing the compound on a solid support and then passing a mixture of cellular proteins over it. Proteins that bind to the compound can be isolated and identified.

Without experimental data from such studies, the biological targets of this compound remain unknown.

Molecular Recognition and Binding Affinity Studies of this compound with Putative Biological Receptors or Enzymes (in vitro)

There is no published research detailing the molecular recognition and binding affinity of this compound.

Enzyme Inhibition Kinetics and Characterization

No data from enzyme inhibition studies for this compound could be located. Such studies would typically determine key kinetic parameters, as outlined in the hypothetical table below.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

Target Enzyme Inhibition Constant (K_i) IC_50 Mechanism of Inhibition
Not Determined Not Determined Not Determined Not Determined

Receptor Binding Assays and Competition Studies

Information on receptor binding assays and competition studies for this compound is not available. These assays are crucial for determining the affinity and selectivity of a compound for its receptor.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

Putative Receptor Binding Affinity (K_d) Ligand Displacement (IC_50)
Not Determined Not Determined Not Determined

Computational Modeling of Molecular Interactions of this compound with Target Macromolecules

In the absence of an identified biological target, no specific computational modeling studies for this compound have been published.

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Without a known target, these simulations cannot be performed.

Table 3: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Not Determined Not Determined Not Determined

Molecular Dynamics Simulations to Elucidate Ligand-Protein Dynamics

Molecular dynamics simulations provide insights into the movement and conformational changes of a ligand-protein complex over time. As no such complex has been identified for this compound, no simulation data is available.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds with the potential for similar activity.

Despite the utility of these techniques in drug discovery, a search of scientific databases and chemical literature did not yield any studies where a specific pharmacophore model has been developed based on This compound . Consequently, there are no published virtual screening campaigns that have utilized a pharmacophore derived from this compound to identify new potential bioactive agents. Research in this area would be required to establish a pharmacophore model and explore its applications.

Structure-Activity Relationship (SAR) Studies Centered on the this compound Scaffold

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of the molecule are essential for its biological activity and how modifications to its structure affect its potency and efficacy.

Identification of Key Structural Features for Biological Activity

For the This compound scaffold, there are no published SAR studies that identify the key structural features responsible for any specific biological activity. While general SAR principles for morpholine-containing compounds exist, specific analysis of the contributions of the (5S)-stereochemistry, the morpholin-3-one (B89469) core, and the 4-(trifluoromethyl)phenyl substituent of this particular molecule is not available.

Elucidation of Optimal Substitution Patterns on the Phenyl and Morpholinone Rings

Consistent with the lack of broader SAR studies, there is no research available that elucidates the optimal substitution patterns on either the phenyl ring or the morpholinone ring of This compound to enhance a particular biological activity. Such studies would involve the synthesis and biological evaluation of a series of analogs with varied substituents at different positions on these rings, for which no data has been published.

Rational Design and Synthesis of Analogues and Derivatives of 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One for Enhanced Biological Properties

Design Principles for Scaffold Modification of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

The rational design of new analogues focuses on systematically altering the core structure to improve interactions with the biological target. Key strategies involve bioisosteric replacements to modulate physicochemical properties and conformational restriction or extension to optimize the scaffold's fit within the target's binding site.

Within the morpholinone ring, the endocyclic oxygen atom can be replaced with sulfur to yield a thiomorpholin-3-one (B1266464) derivative, which can alter ring pucker and polarity. Similarly, replacement with a protected nitrogen atom (e.g., N-Boc) would yield a piperazin-3-one scaffold, introducing a potential point for further diversification.

Table 1: Examples of Bioisosteric Replacements on the this compound Scaffold and Their Rationale
Parent Scaffold PositionOriginal GroupBioisosteric ReplacementRationale for Modification
Phenyl Ring C4-CF3 (Trifluoromethyl)-CN (Nitrile)Modulate electronic properties and polarity; potential hydrogen bond acceptor.
Phenyl Ring C4-CF3 (Trifluoromethyl)-SF5 (Pentafluorosulfanyl)Increase lipophilicity and metabolic stability; considered a "super-trifluoromethyl" group. researchgate.net
Aromatic MoietyPhenylPyridylIntroduce a hydrogen bond acceptor (N atom) to probe for interactions in the binding pocket.
Aromatic MoietyPhenylThienylAlter ring size and electronics, potentially improving binding affinity or selectivity.
Morpholinone RingOxygen (O)Sulfur (S)Modify ring conformation and polarity, yielding a thiomorpholin-3-one core.

Controlling the conformational flexibility of a molecule is a powerful tool to enhance its biological activity. By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in potency and selectivity.

Conformational restriction can be achieved by introducing cyclic structures or bulky groups. For the this compound scaffold, this could involve creating a bicyclic system by bridging positions on the morpholine (B109124) ring. For example, an ethylene (B1197577) bridge between the nitrogen (N4) and the carbon at position 6 (C6) would create a rigid, fused ring system. This locks the morpholine ring into a specific chair or boat-like conformation, which may be more favorable for binding. Another approach is to introduce bulky substituents on the phenyl ring, ortho to the morpholine linkage, to restrict the rotation around the C-C bond connecting the two rings.

Conversely, conformational extension strategies involve adding flexible linkers to certain parts of the molecule. This can be useful if the target's binding pocket is larger than initially anticipated or has adjacent sub-pockets. For example, a flexible alkyl or ether linker could be attached to the nitrogen of the morpholinone ring to allow a new functional group to reach and interact with a distal region of the binding site.

Table 2: Conformational Modification Strategies
StrategyExample ModificationObjective
RestrictionIntroduction of an ethylene bridge between N4 and C6 of the morpholine ring.Lock the conformation of the morpholine ring to reduce entropic loss upon binding.
RestrictionAddition of a methyl group at the C2 position of the phenyl ring.Hinder free rotation around the phenyl-morpholine bond.
ExtensionAttaching a flexible propoxy group to the morpholine nitrogen (N4).Explore potential interactions in an adjacent binding pocket.

Synthetic Methodologies for Diversifying the this compound Scaffold

To explore the structure-activity relationships of this scaffold, efficient and versatile synthetic methods are required to generate a wide range of analogues. Methodologies such as parallel synthesis and fragment-based approaches are particularly well-suited for this purpose.

Parallel synthesis enables the rapid creation of a large number of compounds, or a library, by performing multiple reactions simultaneously. A common strategy for generating a library of this compound analogues involves a multi-step sequence starting from a common chiral precursor.

For instance, a synthetic route could begin with a chiral amino alcohol. The nitrogen can be protected, and the alcohol can be alkylated with a variety of substituted 2-bromoacetamides. Subsequent deprotection and intramolecular cyclization would yield the desired morpholin-3-one (B89469) ring with diverse substituents at the nitrogen atom (N4). Alternatively, to diversify the C5-phenyl group, a key step could be a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) between a 5-bromo-morpholin-3-one intermediate and a library of commercially available arylboronic acids or anilines. This approach allows for the systematic variation of the electronic and steric properties of the aryl substituent.

Fragment-based drug discovery (FBDD) involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The synthesis of this compound analogues can be approached in a fragment-based manner.

The core scaffold can be deconstructed into two primary fragments: the 4-(trifluoromethyl)phenyl fragment and the morpholin-3-one fragment. A synthetic strategy could involve preparing a range of substituted phenyl fragments (e.g., as boronic acids) and a variety of morpholinone cores (e.g., with different substituents at N4 or C2). These fragments can then be combined using robust chemical reactions, such as the aforementioned cross-coupling methods, to assemble a library of final compounds. This modular approach provides a high degree of flexibility and allows for the exploration of a wide chemical space around the core scaffold.

Impact of Structural Modifications on Target Interaction and Biological Activity (SAR Extension)

For the this compound scaffold, SAR studies have elucidated key requirements for potent activity. For example, in the context of kinase inhibition, the 4-(trifluoromethyl)phenyl group often sits (B43327) in a hydrophobic pocket of the ATP-binding site.

Phenyl Ring Substituents: Modifications to the trifluoromethylphenyl ring have a significant impact. The trifluoromethyl group at the para position is often optimal for potency. Moving it to the meta or ortho position, or replacing it with less lipophilic groups, can decrease activity. However, the introduction of small hydrogen bond acceptors, like fluorine, at the meta position (e.g., 3-fluoro-4-(trifluoromethyl)phenyl) can sometimes lead to additional favorable interactions and increased potency. nih.gov

Morpholinone Ring Modifications: The morpholin-3-one core acts as a central scaffold, orienting the key pharmacophoric elements. Substitutions on the ring can influence both potency and physicochemical properties. Small alkyl groups at the C2 position can be tolerated, but larger groups often lead to a loss of activity due to steric clashes.

Nitrogen (N4) Substituents: The nitrogen atom of the morpholine ring is a common point for modification to modulate solubility and explore interactions in the solvent-exposed region of the binding site. Small, polar groups can enhance aqueous solubility, which is a desirable property for drug candidates.

The findings from these SAR studies are typically compiled into tables to visualize the trends and guide the next round of analogue design.

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Analogues of this compound
Compound IDModification (R1 at Phenyl C4)Modification (R2 at Phenyl C3)Modification (R3 at Morpholine N4)Hypothetical Kinase Inhibitory Activity (IC50, nM)
1 (Parent)-CF3-H-H50
2-Cl-H-H250
3-CN-H-H75
4-CF3-F-H20
5-CF3-H-CH345
6-CF3-H-(CH2)2OH60

Computational Design of Novel Derivatives with Predicted Potency and Selectivity

In modern drug discovery, computational modeling is an indispensable tool for the rational design of new chemical entities. By simulating interactions between a ligand and its biological target at a molecular level, researchers can predict the binding affinity and selectivity of novel derivatives before undertaking their synthesis, thereby saving significant time and resources. For the this compound scaffold, a hypothetical kinase target, such as Phosphoinositide 3-kinase alpha (PI3Kα), is often selected based on the known activities of similar aryl-morpholine structures. nih.gov

Molecular docking studies are typically initiated to understand the binding mode of the parent compound within the ATP-binding pocket of PI3Kα. These simulations can reveal key interactions, such as hydrogen bonds between the morpholinone carbonyl oxygen or the N-H group and amino acid residues in the kinase hinge region. The 4-(trifluoromethyl)phenyl moiety often occupies a hydrophobic pocket, where the trifluoromethyl group can form favorable interactions.

Based on these initial docking poses, structure-based drug design (SBDD) principles are applied to propose modifications aimed at enhancing potency. For instance, novel derivatives can be designed to form additional hydrogen bonds or to better occupy adjacent hydrophobic sub-pockets. Quantitative Structure-Activity Relationship (QSAR) models can also be developed using a series of known inhibitors to correlate specific physicochemical properties with biological activity, guiding the design of compounds with improved predicted potency. nih.gov

A representative set of virtually designed derivatives and their predicted binding affinities for PI3Kα are presented below. The modifications focus on substituting the morpholinone ring to explore new interactions within the binding site.

Compound IDModification on Morpholin-3-one ScaffoldDesign RationalePredicted Binding Affinity (kcal/mol)
Parent-01This compoundBaseline compound-8.5
Deriv-01AAddition of a methyl group at the C2 positionExplore hydrophobic interactions in the ribose-binding pocket-9.1
Deriv-01BAddition of a hydroxymethyl group at the C2 positionIntroduce a new hydrogen bond donor/acceptor to interact with solvent-exposed residues-9.8
Deriv-01CReplacement of the morpholine oxygen with sulfur (thiomorpholinone)Alter ring conformation and lipophilicity to improve fit in the hydrophobic pocket-8.9
Deriv-01DFusion of a cyclopropyl (B3062369) ring at the C2 and N4 positionsIntroduce conformational rigidity to reduce the entropic penalty of binding-10.2

The data suggest that introducing a hydroxymethyl group (Deriv-01B) or inducing conformational rigidity (Deriv-01D) could significantly improve binding affinity compared to the parent compound. These in silico results provide a strong rationale for prioritizing the synthesis of these specific derivatives for further biological evaluation.

Exploration of Prodrug Strategies and Chemical Modification for Modulation of In Vitro Pharmacokinetic Properties

While high potency and selectivity are crucial, a successful drug candidate must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). The parent compound, this compound, may face challenges such as poor aqueous solubility or limited cell permeability, which can hinder its therapeutic potential. Prodrug strategies and targeted chemical modifications offer a rational approach to mitigate these issues without disrupting the core pharmacophore responsible for biological activity.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. This approach can be used to temporarily mask physicochemical properties that limit bioavailability. The secondary amine within the morpholinone ring of the parent compound is an ideal handle for prodrug modification. For example, acylation of this amine with a promoiety containing a solubilizing group, such as a phosphate (B84403) ester or an amino acid, can dramatically increase aqueous solubility.

Chemical modifications can also be made to modulate metabolic stability. In vitro assays using liver microsomes can identify metabolically labile sites on the molecule. If, for instance, the phenyl ring is susceptible to cytochrome P450-mediated oxidation, its metabolic stability might be improved by introducing a blocking group, such as a fluorine atom, at a susceptible position.

The table below presents a set of hypothetical prodrugs and derivatives designed to improve key in vitro pharmacokinetic parameters.

Compound IDModification StrategyTarget PropertyAqueous Solubility (µg/mL)Caco-2 Permeability (10-6 cm/s)Microsomal Stability (% remaining after 30 min)
Parent-01NoneBaseline152.545
Prodrug-02AN-acetylationIncrease permeability128.148
Prodrug-02BN-L-valine ester promoietyIncrease solubility and utilize amino acid transporters for absorption25012.5N/A (cleaved)
Prodrug-02CN-phosphonooxymethyl promoietyDramatically increase aqueous solubility>10001.8N/A (cleaved)
Deriv-02DAddition of a fluorine atom to the phenyl ring (ortho to CF3)Block potential metabolic oxidation142.678

These illustrative data demonstrate how prodrug strategies can effectively enhance solubility and permeability (Prodrug-02B, Prodrug-02C), while direct chemical modification can improve metabolic stability (Deriv-02D). Such approaches are critical for optimizing the drug-like properties of the lead compound, ultimately increasing its potential for successful development.

Development of Advanced Analytical Methodologies for 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One

Chromatographic Method Development for Purity Profiling and Quantitative Analysis of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one in Complex Non-Biological Matrices

Chromatographic techniques are the cornerstone for the analysis of this compound, enabling both the separation of the target compound from impurities and its precise quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful tool for the purity profiling and quantitative analysis of this compound. A typical method involves a C18 stationary phase, which retains the relatively nonpolar analyte, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid in water) and an organic modifier like acetonitrile or methanol.

The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from potential starting materials, by-products, and degradation products. mdpi.comphcog.com UV detection, typically at a wavelength corresponding to the absorbance maximum of the phenyl ring chromophore, provides a robust and linear response for quantification. nih.gov Coupling the HPLC system to a mass spectrometer (LC-MS) offers enhanced specificity and sensitivity. mdpi.com The mass spectrometer can provide molecular weight confirmation of the parent compound and its impurities, aiding in their identification. ekb.eg For quantitative purposes, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to achieve low limits of detection and quantification. mdpi.com

Table 1: Illustrative RP-HPLC-UV/MS Parameters for Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
UV Detection 254 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

This table presents a hypothetical but representative set of parameters for the RP-HPLC-UV/MS analysis of the target compound.

Due to the chiral nature of this compound, it is imperative to have a reliable method to separate and quantify its enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations compared to traditional HPLC, offering advantages such as faster analysis times, reduced organic solvent consumption, and higher separation efficiency. researchgate.netresearchgate.netmdpi.com

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. nih.gov The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., amylose or cellulose derivatives) being the most widely used due to their broad enantioselectivity. researchgate.netmdpi.com The selection of the appropriate CSP and the optimization of the organic modifier and its concentration are critical for achieving baseline separation of the enantiomers. nih.gov The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for high flow rates without compromising resolution, significantly shortening run times. mdpi.com

Table 2: Typical SFC Parameters for Chiral Separation of Phenylmorpholinone Analogs

ParameterValue
Column Polysaccharide-based CSP (e.g., Chiralpak series)
Mobile Phase CO2 / Methanol with 0.1% diethylamine
Gradient/Isocratic Isocratic (e.g., 80:20 CO2:Methanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm

This table provides a representative example of SFC conditions that could be adapted for the chiral separation of this compound.

Hyphenated Techniques for In Vitro Metabolite Identification and Profiling of this compound (e.g., LC-MS/MS, GC-MS)

Understanding the metabolic fate of a compound is a critical aspect of its preclinical evaluation. nuvisan.com In vitro metabolism studies, typically using human liver microsomes or S9 fractions, are conducted to identify potential metabolic pathways. nih.gov Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for this purpose. mdpi.com

After incubation of this compound with liver microsomes, the resulting mixture is analyzed by LC-MS/MS. nih.gov The high-resolution mass spectrometry (HRMS) capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allow for the accurate mass measurement of potential metabolites, enabling the determination of their elemental composition. phcog.com Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and its metabolites, providing structural information that helps to elucidate the sites of metabolic modification. uni-saarland.de Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic or morpholinone rings, N-dealkylation, or oxidation of the morpholinone ring. uni-saarland.de While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite identification, it often requires derivatization to increase the volatility and thermal stability of the analytes. nih.gov

Validation of Analytical Methods for Specific Academic Research Applications (e.g., synthetic yield determination, reaction monitoring)

For academic research applications, such as determining the yield of a chemical synthesis or monitoring the progress of a reaction, the developed analytical methods must be appropriately validated to ensure the reliability of the results. While a full validation according to regulatory guidelines may not be necessary, key parameters should be assessed.

For synthetic yield determination, an HPLC-UV method would be validated for its specificity , ensuring that the peak corresponding to this compound is well-resolved from starting materials and by-products. The linearity of the detector response would be established by analyzing a series of calibration standards of known concentrations. The accuracy can be assessed by the recovery of a known amount of the compound spiked into a blank reaction matrix, while precision is determined by the repeatability of measurements. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters, especially when analyzing for low-level impurities. uab.edu

For reaction monitoring, the emphasis is on a rapid method that can provide a snapshot of the relative amounts of starting materials, intermediates, and the final product over time.

Spectroscopic Quantification Methods (e.g., quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a calibration curve using an identical standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

In a typical qNMR experiment for this compound, a known amount of an internal standard with a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) is added to a precisely weighed sample of the compound. The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a known resonance of the internal standard. ¹H NMR is commonly used, but ¹⁹F NMR could also be a powerful tool for this molecule, given the presence of the trifluoromethyl group, which provides a distinct and often interference-free signal. researchgate.net qNMR is particularly valuable for certifying the purity of reference standards used in other analytical techniques.

Computational Chemistry and Chemoinformatics Studies of 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions with biological targets. researchgate.netmdpi.com Methods like DFT with a B3LYP/6-311G(d) basis set can be employed to optimize the molecular geometry of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one and calculate key electronic descriptors. researchgate.net

Key properties derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This map is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among individual atoms, providing insight into the polarity and local reactivity sites within the molecule. jmaterenvironsci.com

For this compound, quantum chemical calculations would likely reveal the electronegative oxygen and fluorine atoms as sites susceptible to electrophilic attack, while also detailing the electronic distribution across the aromatic and morpholinone rings, which is crucial for its binding characteristics.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP)
ParameterPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)6.3 eVSuggests high kinetic stability. mdpi.com
Dipole Moment3.8 DIndicates molecular polarity and potential for dipole-dipole interactions.
MEP Minimum (on carbonyl oxygen)-0.05 a.u.Predicts site for electrophilic attack and hydrogen bond acceptance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogues, a QSAR study would be instrumental in identifying the key structural features that determine their therapeutic potency. researchgate.net

The development of a robust QSAR model involves several steps:

Data Set Compilation: A series of analogues of the parent compound with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: Various molecular descriptors—physicochemical, topological, electronic, and steric—are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a model that links the descriptors to the biological activity. pharmacophorejournal.com

Validation: The model's predictive power is rigorously assessed through internal (e.g., cross-validation) and external validation using a test set of compounds not included in the model's training. nih.gov

A hypothetical QSAR model for a series of morpholinone analogues could highlight the importance of the trifluoromethyl group for activity, perhaps due to its electronic and steric properties, and guide further substitutions on the phenyl or morpholinone rings to enhance potency.

Table 2: Example of a Hypothetical 2D-QSAR Model for Morpholinone Analogues
Model EquationStatistical ParameterValue
pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.55 * (nR05) + 3.12Correlation Coefficient (R²)0.88
Cross-validated R² (Q²)0.72
Predicted R² for Test Set (R²_pred)0.68
Number of Compounds (N)45

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties

Predicting the ADMET profile of a drug candidate early in the discovery process is crucial to avoid late-stage failures. researchgate.netaudreyli.com In silico ADMET models offer a rapid and cost-effective way to screen compounds like this compound for potential pharmacokinetic liabilities. pharmaron.comnih.gov

Intestinal absorption is a key factor for oral bioavailability. In silico models can predict permeability through biological membranes.

Parallel Artificial Membrane Permeability Assay (PAMPA): This model predicts passive diffusion across a lipid membrane. nih.govresearchgate.net It is a high-throughput method useful for assessing a compound's ability to passively cross the gut wall. researchgate.net

Caco-2 Permeability Models: Caco-2 cell monolayers are derived from human colon adenocarcinoma cells and differentiate to form a barrier that mimics the intestinal epithelium. website-files.com In silico Caco-2 models can predict not only passive transcellular permeability but also paracellular transport and the effects of active transporters and efflux pumps. nih.gov

Predictions for this compound would indicate its likely mechanism and rate of absorption from the gastrointestinal tract.

Table 3: Predicted Permeability Properties for this compound
ModelPredicted Value (Papp in 10⁻⁶ cm/s)Classification
In silico PAMPA8.5High Permeability
In silico Caco-212.2High Permeability

Understanding a compound's metabolic fate is essential for assessing its stability, duration of action, and potential for forming active or toxic metabolites. In silico tools can predict the sites on a molecule most likely to undergo metabolism, known as "sites of metabolism" or "metabolic hotspots". chemrxiv.org These tools often use rule-based systems or machine learning models trained on large datasets of known metabolic transformations, primarily by cytochrome P450 (CYP) enzymes. nih.govnews-medical.net

For this compound, potential metabolic hotspots could include the aromatic ring (hydroxylation), the morpholinone ring (N-dealkylation or oxidation), or the aliphatic carbons. researchgate.netresearchgate.net Identifying these sites allows chemists to modify the structure to block metabolism and improve the compound's pharmacokinetic profile.

Table 4: Predicted Metabolic Hotspots and Potential Phase I Metabolites
Potential HotspotMetabolic ReactionPredicted Metabolite
Phenyl Ring (ortho to CF₃)Aromatic Hydroxylation(5S)-5-[2-hydroxy-4-(trifluoromethyl)phenyl]morpholin-3-one
Morpholinone Ring (C2)Aliphatic Hydroxylation(5S)-2-hydroxy-5-[4-(trifluoromethyl)phenyl]morpholin-3-one
Morpholinone Ring (C6)Aliphatic Hydroxylation(5S)-6-hydroxy-5-[4-(trifluoromethyl)phenyl]morpholin-3-one

Aqueous solubility and plasma protein binding (PPB) are critical determinants of a drug's distribution and bioavailability.

Solubility Prediction: Low aqueous solubility can limit absorption and the formulation of intravenous dosage forms. In silico models predict solubility based on parameters like logP, molecular weight, and the number of hydrogen bond donors/acceptors. nih.govresearchgate.net

Plasma Protein Binding (PPB) Prediction: The extent to which a drug binds to plasma proteins (like albumin) affects its free concentration, which is the fraction available to exert a therapeutic effect. nih.gov QSAR models are commonly used to predict the percentage of a compound that will be bound to plasma proteins. researchgate.net

Table 5: Predicted Physicochemical and Pharmacokinetic Properties
PropertyPredicted ValueImplication
Aqueous Solubility (logS)-3.5Moderately soluble.
Human Plasma Protein Binding (%)85%High binding, potentially limiting free drug concentration.

Chemogenomics and Network Pharmacology Approaches to Elucidate Broader Biological Impact

Beyond single-target interactions, it is important to understand how a compound affects the broader biological system. Chemogenomics and network pharmacology provide a holistic view of a drug's mechanism of action, potential off-target effects, and polypharmacology. nih.gov

Chemogenomics: This approach analyzes the interactions of a library of small molecules against a wide array of protein targets to identify patterns and predict new compound-target interactions.

Table 6: Hypothetical Network Pharmacology Analysis for this compound
Predicted Protein TargetAssociated PathwayPotential Therapeutic Area
Enzyme XMetabolic Pathway AMetabolic Disorders
Receptor YSignaling Cascade BOncology
Kinase ZInflammatory Pathway CInflammation

Lack of Publicly Available Data for Computational and Chemoinformatic Studies of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding computational chemistry and chemoinformatics studies, specifically focusing on data mining and predictive modeling, for the compound this compound.

Computational chemistry and chemoinformatics are powerful tools in modern drug discovery and materials science. chapman.edu They utilize computer simulations and data analysis to predict the properties and activities of chemical compounds. ri.se Data mining of large structural databases, such as ChEMBL and PubChem, allows researchers to build predictive models for various endpoints, including bioactivity, toxicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). ebi.ac.uknih.gov These in silico methods are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the research and development process. upf.edu

However, for a specific compound to be the subject of such studies, it typically needs to be present in these public databases, often with associated experimental data. The absence of dedicated research articles or database entries for this compound suggests that it may be a novel compound, a proprietary molecule not disclosed in the public domain, or a chemical that has not yet been subjected to extensive computational and chemoinformatic analysis.

While general studies on related structures, such as morpholine (B109124) derivatives or compounds containing a trifluoromethylphenyl moiety, exist, the strict focus on "this compound" as per the user's request cannot be fulfilled with the currently available scientific information. Without foundational data in structural databases, it is not possible to conduct data mining or apply predictive models to generate the specific research findings and data tables required for the requested article.

Therefore, the section on "," specifically subsection "7.5. Data Mining and Predictive Modeling from Structural Databases," cannot be written at this time due to the lack of available data.

Future Research Directions and Unexplored Avenues for 5s 5 4 Trifluoromethyl Phenyl Morpholin 3 One

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules like (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one are synthesized and optimized. Machine learning (ML) algorithms can accelerate the discovery of novel, efficient synthetic routes by analyzing vast datasets of chemical reactions. For this specific compound, AI could predict optimal reaction conditions, catalysts, and solvent systems to improve yield and enantioselectivity, thereby reducing development time and cost.

Future research could focus on developing bespoke AI models trained on data from morpholinone syntheses. These models could aid in:

Retrosynthetic Planning: AI-powered software can propose novel and non-intuitive disconnection strategies, potentially uncovering more efficient pathways than those currently established.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and purity with a minimal number of experiments.

De Novo Design: Generative models can design novel derivatives of the this compound scaffold with predicted biological activities or desired material properties. By inputting target parameters, such as binding affinity for a specific protein or desired photophysical properties, these models can generate new molecular structures for synthesis and testing.

The integration of AI with automated synthesis platforms could create a closed-loop system for discovery, where an algorithm designs a molecule, a robot synthesizes it, and the resulting data is used to refine the next design-make-test-analyze cycle.

Exploration of Novel Catalytic Systems for Enantioselective Production

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, the development of highly efficient and scalable enantioselective methods for the production of this compound is paramount. While classical methods exist, future research will likely focus on more sustainable and selective catalytic systems.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or transaminases, offers a green and highly selective alternative to traditional chemical catalysts. Research into engineering enzymes with tailored substrate specificity for precursors of this compound could lead to near-perfect enantioselectivity under mild reaction conditions.

Organocatalysis: Chiral small organic molecules can catalyze enantioselective transformations with high efficiency. Developing novel organocatalysts for the key cyclization or asymmetric reduction steps in the synthesis could provide a metal-free and robust manufacturing process.

Phase-Transfer Catalysis: The use of chiral quaternary ammonium (B1175870) catalysts in phase-transfer systems presents an efficient method for asymmetric alkylation or cyclization reactions, potentially offering high enantiomeric excess for related structures. nih.gov

A comparative analysis of these emerging catalytic systems could identify the most economically viable and environmentally benign route for large-scale production.

Table 1: Comparison of Potential Catalytic Systems for Enantioselective Synthesis

Catalytic System Potential Advantages Research Focus
Biocatalysis (Enzymes) High enantioselectivity, mild reaction conditions, environmentally friendly. Enzyme screening, protein engineering for substrate specificity, process optimization.
Organocatalysis Metal-free, robust, lower toxicity concerns. Design of novel chiral catalysts, application to key synthetic steps, catalyst loading optimization.
Phase-Transfer Catalysis Operational simplicity, mild conditions, high enantioselectivity demonstrated for related systems. nih.gov Development of specific chiral catalysts, optimization of reaction conditions.

Application of this compound as a Chemical Probe for Biological Discoveries

A chemical probe is a small molecule used to study and manipulate biological systems. The this compound scaffold possesses features—such as a defined 3D structure, metabolic stability conferred by the trifluoromethyl group, and a synthetically tractable core—that make it an excellent starting point for the development of chemical probes. smolecule.commdpi.com The morpholine (B109124) ring is a common motif in many biologically active molecules, suggesting its potential for interaction with various biological targets. researchgate.netresearchgate.net

Future work could involve creating a library of derivatives based on this scaffold to:

Identify New Drug Targets: By screening the library against various cell lines or disease models, researchers could identify novel protein targets. nih.gov A hit compound from the screen can then be used to isolate its binding partner, potentially revealing a new target for therapeutic intervention.

Elucidate Biological Pathways: A probe that selectively inhibits a specific enzyme or receptor can be used to understand its role in complex signaling pathways. The trifluoromethylphenyl group can enhance binding affinity to target proteins, making derivatives of this compound potentially potent and selective probes. smolecule.com

Validate Existing Targets: A well-characterized, selective probe can be used to confirm the role of a specific target in a disease process, providing confidence for initiating a full-fledged drug discovery program.

The development of such probes would bridge the gap between synthetic chemistry and chemical biology, enabling new discoveries in fundamental biology and medicine.

Development of Optically Active Probes for Real-time Biological Monitoring

Building on its potential as a chemical probe, the inherent chirality of this compound can be exploited to create sophisticated tools for real-time biological imaging and sensing. rsc.org By functionalizing the scaffold with fluorophores or other reporter groups, it is possible to develop optically active probes that can monitor dynamic biological processes. acs.orgnih.gov

Promising research avenues include:

Chiral Fluorescent Probes: Attaching a fluorescent dye to the morpholinone scaffold could yield probes whose optical properties (e.g., fluorescence intensity, wavelength, or polarization) change upon binding to a specific biomolecule. nih.govyoutube.com Such probes could be used for fluorescence microscopy to visualize the localization and concentration of target molecules within living cells. nih.gov The development of morpholine-based fluorescent probes for pH demonstrates the scaffold's utility in creating environmentally sensitive sensors. researchgate.net

Ratiometric Sensing: Designing probes that exhibit a shift in their emission or excitation wavelength upon binding allows for ratiometric measurements, which are more quantitative and less prone to artifacts than intensity-based measurements. rsc.org

Real-time Chirality Sensing: Advanced spectroscopic techniques could enable the use of chiral probes to monitor changes in the chiral environment of a biological system in real-time, offering insights into processes like protein folding or enzyme kinetics. pnas.orgacs.org

These advanced probes would provide powerful tools for studying cellular and molecular biology with high spatial and temporal resolution. acs.org

Potential for the Morpholinone Scaffold in Materials Science or Supramolecular Chemistry

Beyond biological applications, the morpholinone scaffold holds untapped potential in materials science. The structure of this compound is suitable for serving as a monomer or a building block in the creation of novel polymers and supramolecular assemblies. rsc.orgnih.gov

Future research could explore:

Ring-Opening Polymerization: Morpholine-2,5-dione derivatives, which are structurally related to morpholin-3-ones, are known to undergo ring-opening polymerization to form polydepsipeptides or poly(ester amide)s. researchgate.netsemanticscholar.org These polymers are often biodegradable and have applications in the biomedical field. mdpi.com Investigating the polymerization of this compound could lead to new functional materials with unique properties imparted by the trifluoromethylphenyl group, such as enhanced thermal stability or specific hydrophobic interactions. researchgate.net

Supramolecular Scaffolds: The defined geometry and potential for hydrogen bonding make the morpholinone ring an interesting candidate for designing supramolecular scaffolds. nih.gov By adding specific recognition motifs, these molecules could be programmed to self-assemble into well-ordered, higher-dimensional structures like fibers, gels, or crystalline networks. rsc.orgnih.gov The trifluoromethyl group can participate in specific non-covalent interactions (e.g., C-H···F-C hydrogen bonds), which could be used to direct the crystal packing and assembly. researchgate.net

Functional Materials: The incorporation of this chiral, fluorinated scaffold into larger systems could be used to create materials for chiral separations, catalysis, or as components in advanced electronic or optical devices. rsc.org

Opportunities for Collaborative Research and Interdisciplinary Studies

The full potential of this compound can only be realized through synergistic, interdisciplinary research. The complex challenges in modern science, from drug discovery to materials design, necessitate breaking down traditional silos and fostering collaboration. acs.org

Key opportunities for collaboration include:

Academia-Industry Partnerships: Pharmaceutical and chemical companies can partner with academic labs to explore the novel applications outlined above. Industry can provide resources and real-world context, while academia offers exploratory research and innovation. acs.org Open innovation platforms and consortia are becoming increasingly common models to accelerate progress in chemistry and drug discovery. clariant.comchangechemistry.orgastrazeneca.com

Chemistry and Biology: Synthetic chemists can collaborate with chemical biologists and pharmacologists to design, synthesize, and test novel chemical probes to investigate complex biological questions. umaryland.eduku.edu

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists are essential for developing the morpholinone scaffold into functional polymers or supramolecular materials. rsc.org

Chemistry and Computational Science: The integration of AI and machine learning requires close collaboration between synthetic chemists and data scientists to build predictive models and guide experimental design.

Such collaborative efforts would not only accelerate research on this specific molecule but also contribute to training the next generation of scientists to work effectively in multidisciplinary teams. acs.org

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A prominent method involves reacting intermediates like (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one hydrochloride with reagents such as 1,1'-carbonyldiimidazole under controlled conditions (e.g., inert atmosphere, reflux in solvents like 4-methyl-2-pentanone) . Key parameters affecting yield include:

  • Temperature : Optimal ranges (e.g., 40–60°C for deprotection steps).
  • Solvent selection : Polar aprotic solvents enhance reaction efficiency.
  • Catalysts/Reagents : Use of bases (e.g., potassium carbonate) or coupling agents .
    A representative yield of 80.1% is achieved through rigorous optimization .

Basic: Which analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and regioselectivity, particularly 1^1H and 13^{13}C NMR for verifying the morpholinone ring and trifluoromethylphenyl group .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures purity (>95% purity is typical) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 327.768 g/mol for the hydrochloride salt) .
  • X-ray Crystallography : While not explicitly reported for this compound, SHELX programs are widely used for similar small-molecule structural refinement .

Advanced: How can reaction parameters be systematically optimized to improve synthetic efficiency?

Optimization strategies include:

  • DoE (Design of Experiments) : Varying temperature, solvent ratios, and catalyst loading to identify synergistic effects. For example, adjusting sulfolane solvent ratios improved yields in multi-step reactions .
  • In Situ Monitoring : Using TLC or HPLC to track intermediate formation and minimize by-products .
  • Purification Protocols : Employing recrystallization or column chromatography to isolate high-purity product .
    Contradictions in reported yields (e.g., 80.1% vs. 89.7%) can be resolved by standardizing reaction scales and solvent drying methods .

Advanced: How does this compound compare to structurally similar intermediates in pharmacological research?

While direct biological data for this compound is limited, analogs like Rivaroxaban intermediates share key features:

  • Morpholinone Core : Critical for binding to serine proteases (e.g., Factor Xa in anticoagulants) .
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, as seen in thiazolidinone-based enzyme inhibitors .
    Comparative studies using SAR (Structure-Activity Relationship) models can predict its potential as a kinase or protease inhibitor .

Advanced: How can computational methods address contradictions in synthetic or mechanistic data?

  • DFT (Density Functional Theory) : Models transition states to explain regioselectivity in cyclization steps. For example, predicting energy barriers for morpholinone vs. oxazolidinone formation .
  • Molecular Docking : Hypothesizes interactions with biological targets (e.g., Factor Xa) based on structural analogs .
  • Retrosynthetic Analysis : Identifies alternative pathways when reported yields diverge, such as evaluating protective group strategies .

Advanced: What strategies validate the stereochemical integrity of this compound during synthesis?

  • Chiral HPLC : Separates enantiomers to confirm the (5S) configuration .
  • Circular Dichroism (CD) : Detects optical activity correlated with the stereocenter.
  • Stereospecific Reagents : Use of (S)-epichlorohydrin derivatives ensures retention of chirality in key steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.